molecular formula C11H9ClN4O B7151819 N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide

Cat. No.: B7151819
M. Wt: 248.67 g/mol
InChI Key: QNXYZAVUFDYDPF-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a carboxamide group, a methyl group, and a chloropyridinyl group

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-7-9(3-5-14-16-7)11(17)15-10-6-8(12)2-4-13-10/h2-6H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYZAVUFDYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction using 4-chloropyridine as a starting material.

    Carboxamide Formation: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyridazine-4-carboxamide: Similar structure but lacks the chloropyridinyl group.

    3-methylpyridazine-4-carboxamide: Similar structure but lacks the chloropyridinyl group and the pyridazine ring.

Uniqueness

N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide is unique due to the presence of the chloropyridinyl group, which can enhance its binding affinity and specificity for certain targets. This structural feature may also impart unique electronic properties, making it valuable for various applications.

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